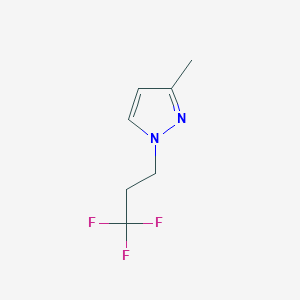![molecular formula C23H32N2O8 B11711435 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure incorporating multiple ether linkages and a nitrogen atom within a macrocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where the ether linkages are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its macrocyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The macrocyclic ring allows for selective binding, which can modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: Another compound with a similar macrocyclic structure but different functional groups.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: Features a fluorenyl group instead of the isoindole moiety.
Uniqueness
The uniqueness of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and macrocyclic structure, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C23H32N2O8 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H32N2O8/c26-21(5-6-25-22(27)19-3-1-2-4-20(19)23(25)28)24-7-9-29-11-13-31-15-17-33-18-16-32-14-12-30-10-8-24/h1-4H,5-18H2 |
Clé InChI |
ZRNULKAIIJQRAP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCOCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)


![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide](/img/structure/B11711388.png)
![5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B11711393.png)
![Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B11711396.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)

![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)


